molecular formula C5H3F3N2O B1421571 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 591234-14-9

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B1421571
M. Wt: 164.09 g/mol
InChI Key: ILVBFKAVWNSXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is a chemical compound that is part of the pyrazole family. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms1. However, specific information about “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not readily available.



Synthesis Analysis

The synthesis of trifluoromethylated pyrazoles often involves the use of trifluoromethylating agents in the presence of a catalyst23. However, the specific synthesis process for “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the vibrational wavenumbers can be determined by Hartree–Fock (HF) and DFT calculations in the B3LYP framework with the 6-311++G (d, p) basis set4. The potential energy distribution (PED) generates the assignments of vibrational wavenumbers4. However, specific molecular structure analysis for “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” is not explicitly mentioned in the available literature.



Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. For instance, it can undergo reactions with amino groups on surfaces5. However, the specific chemical reactions involving “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not explicitly mentioned in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the acidity of boronic trifluoromethyl derivatives is generally higher than that of analogous fluorine substituted molecules8. However, the specific physical and chemical properties of “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not explicitly mentioned in the available literature.


Scientific Research Applications

Microwave-Assisted Synthesis

A significant application of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde derivatives involves their use in microwave-assisted synthesis. For instance, the compound was used in the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines and the corresponding 5-oxides. This synthesis process was expedited by microwave treatment and involved cross-coupling conditions, highlighting the compound's utility in facilitating chemical reactions under specific conditions (Palka et al., 2014).

Novel Synthesis Pathways

The compound has been central to the development of novel synthesis pathways for various derivatives. For instance, it has been used in the synthesis of novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, showcasing its flexibility and utility in creating new compounds through diverse chemical reactions (Hu et al., 2010).

Antimicrobial Applications

Apart from its synthesis applications, derivatives of 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde have been investigated for their antimicrobial properties. For example, a series of compounds involving this structure were synthesized and exhibited a broad spectrum of antimicrobial activities, indicating its potential use in developing new antimicrobial agents (Bhat et al., 2016).

Eco-Friendly Synthesis Approaches

Green Synthesis Techniques

Eco-friendly synthesis techniques involving 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde derivatives have been developed. For instance, an efficient synthesis involving Knoevenagel condensation reaction was performed using conventional and non-conventional techniques. Notably, non-conventional techniques like microwave and ultrasonic-assisted reactions required shorter reaction times and were applicable for a larger set of substrates, emphasizing the importance of eco-friendly conditions (Gadakh et al., 2010).

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. For instance, certain trifluoromethyl-containing compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation910. However, the specific safety and hazards of “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde” are not explicitly mentioned in the available literature.


Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials1112. This suggests that there is potential for future research and applications involving “5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde”. However, specific future directions for this compound are not explicitly mentioned in the available literature.


properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)4-1-3(2-11)9-10-4/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVBFKAVWNSXGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678845
Record name 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

CAS RN

591234-14-9
Record name 5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 2
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 3
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 4
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 5
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Reactant of Route 6
5-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Citations

For This Compound
2
Citations
DL Chizhov, DV Belyaev, DS Yachevskii… - Journal of Fluorine …, 2017 - Elsevier
An efficient approach for the synthesis of 3-(polyfluoroacyl)pyruvaldehydes dimethyl acetals (1,1-dimethoxy-4-polyfluoroalkyl-butan-2,4-dions) from 1,1-dimethoxyacetone and …
Number of citations: 14 www.sciencedirect.com
PC Ray, M Huggett, PA Turner, M Taylor… - ACS …, 2021 - ACS Publications
With the emergence of multi-drug-resistant strains of Mycobacterium tuberculosis, there is a pressing need for new oral drugs with novel mechanisms of action. A number of scaffolds …
Number of citations: 19 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.